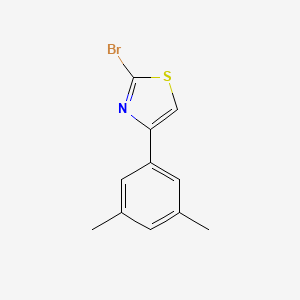
2-bromo-4-(3,5-dimethylphenyl)Thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(3,5-dimethylphenyl)Thiazole is a heterocyclic compound that features a thiazole ring substituted with a bromo group and a 3,5-dimethylphenyl group. Thiazole rings are known for their aromaticity and presence in various biologically active molecules
Preparation Methods
The synthesis of 2-Bromo-4-(3,5-dimethylphenyl)Thiazole typically involves the reaction of 2-bromo-1-(3,5-dimethylphenyl)ethanone with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
2-Bromo-4-(3,5-dimethylphenyl)Thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-4-(3,5-dimethylphenyl)Thiazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Studies: Researchers use it to study enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(3,5-dimethylphenyl)Thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its biological activity . The bromo group may also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-4-(3,5-dimethylphenyl)Thiazole include other thiazole derivatives such as 2-bromo-4-(2,5-dichlorophenyl)thiazole and 2-bromo-4-(4-methylphenyl)thiazole . These compounds share the thiazole core but differ in their substituents, which can significantly impact their chemical reactivity and biological activity . The unique combination of the bromo group and the 3,5-dimethylphenyl group in this compound provides distinct electronic and steric properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C11H10BrNS |
|---|---|
Molecular Weight |
268.17 g/mol |
IUPAC Name |
2-bromo-4-(3,5-dimethylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C11H10BrNS/c1-7-3-8(2)5-9(4-7)10-6-14-11(12)13-10/h3-6H,1-2H3 |
InChI Key |
PNKMEZNKEIXNEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CSC(=N2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (6-azaspiro[2.5]octan-4-yl)carbamate](/img/structure/B15131239.png)
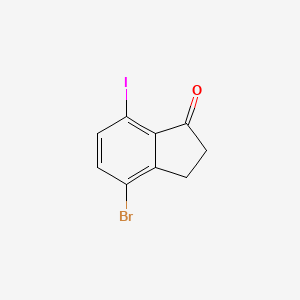
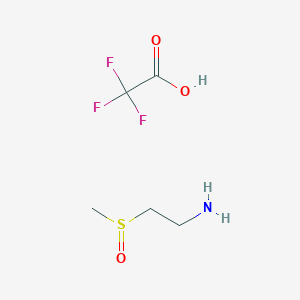


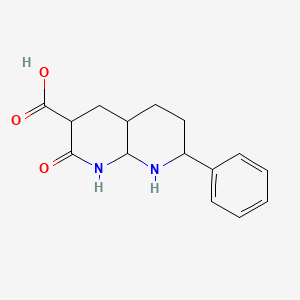

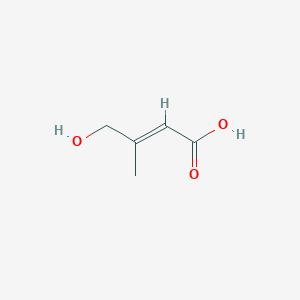
![3-Methylimidazo[1,5-a]pyridin-7-amine](/img/structure/B15131300.png)
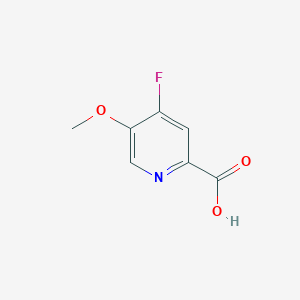
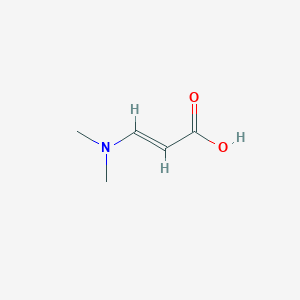

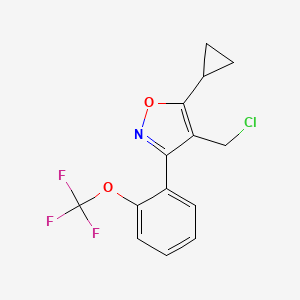
![6,8-Difluoro-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride](/img/structure/B15131327.png)
